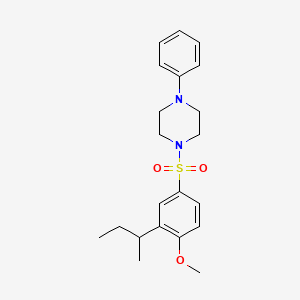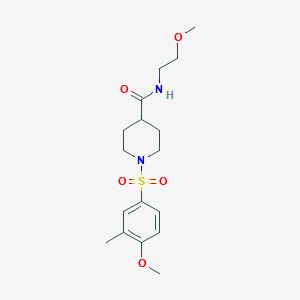![molecular formula C20H17ClN2O3S B4164933 3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide](/img/structure/B4164933.png)
3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide
概要
説明
3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a naphthyl group, and various functional groups such as chloro, ethoxy, and hydroxy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chloro-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Naphthyl Group: The naphthyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a naphthyl boronic acid is coupled with the benzamide derivative in the presence of a palladium catalyst.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
化学反応の分析
Types of Reactions
3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonothioyl group can be reduced to form a thiol or a thioether.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted benzamides.
科学的研究の応用
3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of 3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary depending on the specific enzyme or biological pathway being studied.
類似化合物との比較
Similar Compounds
3-chloro-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonyl}benzamide: Similar structure but with a carbonyl group instead of a carbonothioyl group.
3-chloro-4-ethoxy-N-{[(6-methoxy-1-naphthyl)amino]carbonothioyl}benzamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide is unique due to the presence of the carbonothioyl group, which can impart different chemical reactivity and biological activity compared to similar compounds with carbonyl or methoxy groups. This uniqueness can be exploited in various applications, such as the development of new therapeutic agents or materials.
特性
IUPAC Name |
3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-2-26-18-9-6-13(11-16(18)21)19(25)23-20(27)22-17-5-3-4-12-10-14(24)7-8-15(12)17/h3-11,24H,2H2,1H3,(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJGMGOWTIYWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC(=C3)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4164862.png)
![2-[(4-methylphenyl)sulfonyl]-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4164868.png)

![4-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4164894.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B4164899.png)
![5-(3-pyridinyl)-7-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4164917.png)
![N-[1-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4164920.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B4164929.png)
![4-(2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4164939.png)

![2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4164949.png)
amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B4164951.png)
![Methyl 2-[[1-(4-bromophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate](/img/structure/B4164967.png)
